Cas no 2060045-77-2 (6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride)

2060045-77-2 structure
상품 이름:6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride
CAS 번호:2060045-77-2
MF:C11H13ClO3S
메가와트:260.737121343613
MDL:MFCD30499773
CID:5183388
PubChem ID:131605261
6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride 화학적 및 물리적 성질
이름 및 식별자
-
- CID 131605261
- 2-Naphthalenesulfonyl chloride, 1,2,3,4-tetrahydro-6-methoxy-
- 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride
-
- MDL: MFCD30499773
- 인치: 1S/C11H13ClO3S/c1-15-10-4-2-9-7-11(16(12,13)14)5-3-8(9)6-10/h2,4,6,11H,3,5,7H2,1H3
- InChIKey: DSZBGFQWSTZEFB-UHFFFAOYSA-N
- 미소: C1C2=C(C=C(OC)C=C2)CCC1S(Cl)(=O)=O
실험적 성질
- 밀도: 1.36±0.1 g/cm3(Predicted)
- 비등점: 397.7±42.0 °C(Predicted)
6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01084589-1g |
6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride |
2060045-77-2 | 95% | 1g |
¥7735.0 | 2023-03-11 | |
Enamine | EN300-338390-10.0g |
6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride |
2060045-77-2 | 95.0% | 10.0g |
$6697.0 | 2025-03-18 | |
Enamine | EN300-338390-1.0g |
6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride |
2060045-77-2 | 95.0% | 1.0g |
$1557.0 | 2025-03-18 | |
Enamine | EN300-338390-0.25g |
6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride |
2060045-77-2 | 95.0% | 0.25g |
$1432.0 | 2025-03-18 | |
Enamine | EN300-338390-5g |
6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride |
2060045-77-2 | 5g |
$4517.0 | 2023-09-03 | ||
Enamine | EN300-338390-10g |
6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride |
2060045-77-2 | 10g |
$6697.0 | 2023-09-03 | ||
Enamine | EN300-338390-0.5g |
6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride |
2060045-77-2 | 95.0% | 0.5g |
$1495.0 | 2025-03-18 | |
Enamine | EN300-338390-0.05g |
6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride |
2060045-77-2 | 95.0% | 0.05g |
$1308.0 | 2025-03-18 | |
Enamine | EN300-338390-5.0g |
6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride |
2060045-77-2 | 95.0% | 5.0g |
$4517.0 | 2025-03-18 | |
Enamine | EN300-338390-1g |
6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride |
2060045-77-2 | 1g |
$1557.0 | 2023-09-03 |
6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride 관련 문헌
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
2060045-77-2 (6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride) 관련 제품
- 2138073-99-9(tert-butyl 2-{(but-3-yn-1-yl)aminomethyl}-7-azabicyclo2.2.1heptane-7-carboxylate)
- 1894490-91-5(methyl 3-hydroxy-2-(thian-4-yl)propanoate)
- 896300-57-5(N-1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl-2-methyl-3-nitrobenzamide)
- 38338-23-7(Benzothiazole,6-nitro-2-phenyl-)
- 1175300-87-4(5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol)
- 1806944-18-2(5-(Bromomethyl)-2-chloro-3-(difluoromethyl)pyridine-6-carboxaldehyde)
- 2548976-02-7(2-Benzoyl-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole)
- 1804239-14-2(1-Bromo-3-(4-ethoxy-2-mercaptophenyl)propan-2-one)
- 1806730-27-7(2-(Bromomethyl)-6-iodo-4-methoxy-3-(trifluoromethoxy)pyridine)
- 1654-66-6(Cyclohexanecarboxylic acid, 2-hydroxy-, (1S-trans)-)
추천 공급업체
Wuhan ChemNorm Biotech Co.,Ltd.
골드 회원
중국 공급자
시약

Shanghai Aoguang Biotechnology Co., Ltd
골드 회원
중국 공급자
대량

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
골드 회원
중국 공급자
시약

atkchemica
골드 회원
중국 공급자
시약

Xiamen PinR Bio-tech Co., Ltd.
골드 회원
중국 공급자
대량
